molecular formula C14H14N2O3S B6623237 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid

Cat. No.: B6623237
M. Wt: 290.34 g/mol
InChI Key: PVKWJUHRYVWKPX-UHFFFAOYSA-N
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Description

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Properties

IUPAC Name

4-[(2-ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-12-16-11(8-20-12)7-15-13(17)9-3-5-10(6-4-9)14(18)19/h3-6,8H,2,7H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKWJUHRYVWKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid typically involves the reaction of 2-ethyl-1,3-thiazole-4-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The compound’s anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds to 4-[(2-Ethyl-1,3-thiazol-4-yl)methylcarbamoyl]benzoic acid include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets this compound apart is its unique combination of the thiazole ring with a benzoic acid moiety, which may confer distinct biological activities and chemical reactivity.

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